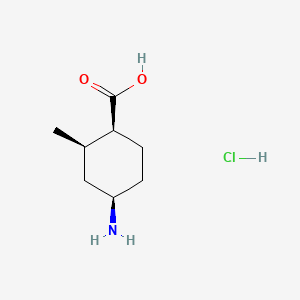
Prmt5-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-10 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This methylation process is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. PRMT5 is implicated in the progression of several cancers, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prmt5-IN-10 involves a series of chemical reactions, typically starting with the preparation of key intermediates through multi-step organic synthesis. The specific synthetic route and reaction conditions can vary, but generally involve the use of reagents such as S-adenosyl-L-methionine (SAM) analogs and various catalysts to achieve the desired methylation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Prmt5-IN-10 primarily undergoes methylation reactions, where it transfers methyl groups to arginine residues on target proteins. This process is facilitated by the enzyme PRMT5, which catalyzes the transfer of methyl groups from SAM to the guanidino side chain of arginine .
Common Reagents and Conditions: The common reagents used in these reactions include SAM analogs and various catalysts that facilitate the methylation process. The reactions typically occur under mild conditions, such as physiological pH and temperature, to mimic the natural cellular environment .
Major Products Formed: The major products formed from these reactions are symmetrically dimethylated arginine residues on target proteins. This modification can alter the function and interaction of these proteins, leading to changes in gene expression and other cellular processes .
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of arginine methylation and the role of PRMT5 in various cellular processes. In biology, it helps elucidate the function of PRMT5 in gene expression and RNA splicing. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancers and other diseases where PRMT5 is implicated .
Wirkmechanismus
Prmt5-IN-10 exerts its effects by inhibiting the activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to changes in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins that are substrates for PRMT5. The pathways involved in its mechanism of action include the regulation of gene expression and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Prmt5-IN-10 is unique compared to other PRMT5 inhibitors due to its specific binding mechanism and high selectivity for PRMT5. Similar compounds include other PRMT5 inhibitors such as 3039-0164 and Y2431, which also target the methylation activity of PRMT5 but may differ in their binding sites and efficacy .
List of Similar Compounds:- 3039-0164
- Y2431
- PRT382
- Venetoclax (in combination with PRMT5 inhibitors)
These compounds share similar mechanisms of action but may vary in their chemical structure, binding affinity, and therapeutic potential .
Eigenschaften
Molekularformel |
C13H17N5O4 |
|---|---|
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
(3S,4R,6R,7R,8S)-6-(6-aminopurin-9-yl)-3-(hydroxymethyl)-5-oxaspiro[3.4]octane-7,8-diol |
InChI |
InChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8+,9-,12+,13+/m0/s1 |
InChI-Schlüssel |
ADAQKFIBMRBWOO-OYIYGLERSA-N |
Isomerische SMILES |
C1C[C@@]2([C@@H]1CO)[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)




![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)

